molecular formula C21H26N2O4S B2994978 Ethyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896316-76-0

Ethyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No.: B2994978
CAS No.: 896316-76-0
M. Wt: 402.51
InChI Key: YRCNSXNPCLIWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, fungicides, herbicides, biocides, pharmaceuticals, and plasticizers .


Chemical Reactions Analysis

Carbamates, in general, can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis . The specific reactions that your compound would undergo would depend on the conditions and reagents present.

Scientific Research Applications

  • Genotoxicity Assessment of Similar Chemicals :

    • A study assessed the genotoxic effects of chemicals like Methyl-tert-butyl ether (MTBE) and Benzene, Toluene, Ethylbenzene, Xylene (BTEX) on human lymphocytes. It was found that these chemicals could induce various types of DNA damage, including single-strand breaks, double-strand breaks, and oxidative base modifications (Chen et al., 2008).
  • Application in Polymer Solar Cells :

    • Indene-C60 bisadduct (ICBA), a compound with a similar chemical structure, was used as an electron-cascade acceptor in polymer solar cells (PSCs). The study demonstrated an increased efficiency in these solar cells with the inclusion of ICBA (Cheng et al., 2014).
  • Synthesis of Related Compounds :

    • Research focused on the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), providing insights into its potential applications in drug development (Zhao et al., 2017).
  • Polyamide Synthesis and Properties :

    • A study on the synthesis and properties of polyamides, based on compounds with tert-butyl groups, revealed their potential in creating noncrystalline, flexible, and thermally stable materials suitable for various industrial applications (Hsiao et al., 2000).
  • Biological Activity of Benzimidazole Derivatives :

    • Research on methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates showed significant growth inhibition in L1210 cells, indicating potential antineoplastic and antifilarial properties. This provides a glimpse into the therapeutic potential of such compounds (Ram et al., 1992).
  • Biodegradation of ETBE by Bacterial Consortium :

    • A study investigated the degradation of Ethyl tert-butyl ether (ETBE) by a bacterial consortium. This research is relevant for understanding the environmental impact and biodegradation pathways of similar ether compounds (Gunasekaran et al., 2013).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Some carbamates, for example, are toxic and can be hazardous if ingested or inhaled . Always handle chemicals with appropriate safety precautions.

Properties

IUPAC Name

ethyl N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-7-27-20(26)23-18(25)16-12(2)13(3)28-19(16)22-17(24)14-8-10-15(11-9-14)21(4,5)6/h8-11H,7H2,1-6H3,(H,22,24)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCNSXNPCLIWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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